molecular formula C20H21FN2O2 B5820981 N-(3-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

N-(3-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

Cat. No. B5820981
M. Wt: 340.4 g/mol
InChI Key: KLULIRLWUKLNFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated compounds involves nucleophilic displacement reactions, where the feasibility of substituting a bromide in a pyrazole ring with fluoride demonstrates a method potentially applicable to our compound of interest. This approach has been utilized in the synthesis of radiolabeled compounds for studying cannabinoid receptors, indicating a pathway that might be relevant for the synthesis of N-(3-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction studies, revealing details such as crystal system, space group, unit cell parameters, and intermolecular interactions. These studies provide insight into the structural characteristics that could be expected for N-(3-fluorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide, highlighting the importance of weak intermolecular interactions and aromatic π–π stacking in defining the three-dimensional architecture of these molecules (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Research on similar compounds, such as the discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, highlights the agonist activity at specific receptors, which in turn suggests potential chemical reactions involving the amide group and the fluorophenyl moiety. This compound demonstrates potentiation of neuronal-mediated contractions, indicating a biochemical activity that could be relevant to understanding the chemical reactivity of our compound of interest (Westaway et al., 2009).

properties

IUPAC Name

N-(3-fluorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14-5-2-3-8-18(14)20(25)23-11-9-15(10-12-23)19(24)22-17-7-4-6-16(21)13-17/h2-8,13,15H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULIRLWUKLNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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